molecular formula CHKNO B148715 Potassium cyanate CAS No. 590-28-3

Potassium cyanate

Cat. No. B148715
Key on ui cas rn: 590-28-3
M. Wt: 82.123 g/mol
InChI Key: NRONKADYZCLPCM-UHFFFAOYSA-N
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Patent
US04147716

Procedure details

To a mixture of 4 g. (.05 mole) of potassium cyanate and 25 ml. of sulfolane at 90° C. are added dropwise 9 ml. (12.3 g, 0.1 mole) of 1-bromopropane over a one-hour period. After 10 minutes of stirring at the same temperature, a solution of 6 g. (0.027 mole) of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline in 5 ml. sulfolane is added. The resulting mixture is stirred at 90°-100° C. for three hours and then allowed to cool to 50° C. The mixture is poured into 1 liter of water under agitation, and the resulting layers separated. TLC of the organic layer in 4:1 benzene: acetone shows the absence of starting alcohol with the product of the above formula.
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
0.027 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].S1(C[CH2:10][CH2:9][CH2:8]1)(=O)=O.BrCCC.[C:16]([CH2:18][CH2:19][N:20]([CH2:27][CH2:28][OH:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)#[N:17]>O>[C:16]([CH2:18][CH2:19][N:20]([CH2:27][CH2:28][O:29][C:2](=[O:1])[NH:3][CH2:8][CH2:9][CH3:10])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)#[N:17] |f:0.1|

Inputs

Step One
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
12.3 g
Type
reactant
Smiles
BrCCC
Step Four
Name
Quantity
0.027 mol
Type
reactant
Smiles
C(#N)CCN(C1=CC=CC=C1)CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After 10 minutes of stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 4 g
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at 90°-100° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the resulting layers separated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(#N)CCN(C1=CC=CC=C1)CCOC(NCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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